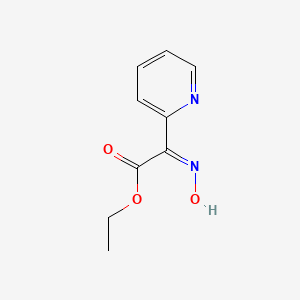

Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate

Description

Properties

IUPAC Name |

ethyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-14-9(12)8(11-13)7-5-3-4-6-10-7/h3-6,13H,2H2,1H3/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQZRRVGGCVMQR-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70418234 | |

| Record name | NSC74475 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71721-67-0 | |

| Record name | NSC74475 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring, which is known for its diverse biological activities. The presence of the N-hydroxyimino group is significant as it is often associated with enhanced reactivity and biological potency.

The compound has shown promising results against various microbial strains. The proposed mechanism involves the inhibition of essential metabolic pathways in bacteria, which may include interference with nucleic acid synthesis or enzyme activity critical for cell survival.

Case Studies

Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that compounds with similar structures can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Table: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Apoptosis induction |

| Analog A | MCF-7 (Breast) | 10.20 | ER-targeting |

| Analog B | PC-3 (Prostate) | 3.29 | Androgen receptor inhibition |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring or the N-hydroxyimino group can significantly alter its potency and selectivity against various biological targets.

- Pyridine Substituents : Variations in substituents on the pyridine ring can enhance binding affinity to target enzymes or receptors.

- Hydroxyimino Group Modifications : Altering the hydroxyimino group may affect reactivity and interaction with biological targets, potentially increasing efficacy.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate serves as a precursor in the synthesis of bioactive compounds. Its structural features allow for modifications that can enhance biological activity, making it a valuable intermediate in drug discovery. Notably, compounds with similar structures have shown potential in inhibiting various enzymes and pathways relevant to diseases such as diabetes and cancer .

Research indicates that this compound may interact with various biological targets due to its unique functional groups:

- Enzyme Inhibition : Studies have highlighted its potential as an inhibitor of aldose reductase, which is significant for managing diabetic complications .

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, providing cellular protection against oxidative stress .

- Modulation of Nuclear Receptors : The compound may influence gene expression related to metabolic disorders and certain cancers .

Industrial Applications

In addition to its pharmaceutical applications, this compound may find utility in the production of agrochemicals and specialty chemicals due to its reactivity and ability to form derivatives that can enhance performance characteristics in various applications.

Case Studies

- Aldose Reductase Inhibition Study :

- Antioxidant Activity Research :

- Modulation of Gene Expression :

Chemical Reactions Analysis

Key Reagents and Conditions

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Formation of oxime | Ethyl 2-pyridylacetate + hydroxylamine HCl | NaAc in ethanol, reflux | 97% |

| Purification | Recrystallization or column chromatography | - | - |

A methyl analog, (Z)-Methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate, can be synthesized using similar reagents (acetic acid, sodium nitrite) at 0–20°C, achieving a 97% yield .

Reaction Mechanisms

The compound’s reactivity stems from its functional groups:

-

Ester group : Hydrolyzes under acidic/basic conditions.

-

N-hydroxyimino group : Participates in nucleophilic substitution and hydrogen bonding.

In coupling reactions (e.g., peptide synthesis), the compound acts as a racemization-suppressing agent. A proposed mechanism involves the formation of an oxyma anion intermediate, which facilitates nucleophilic substitution with carboxylates .

Hydrolysis and Derivatization

Hydrolysis of the compound yields the corresponding carbonyl compound and hydroxylamine. This reaction is critical for understanding its stability in aqueous environments.

Biological Activity

The compound exhibits potential as a chemokine receptor inhibitor, blocking neutrophil migration and demonstrating effects on cancer cells . Its structural features (pyridine ring, N-hydroxyimino group) enable interactions with biological targets, including enzymes and receptors .

Comparison of Functional Groups

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Ethyl 2-(N-Hydroxyimino)-2-(pyridin-2-yl)acetate

Key Observations:

Substituent Impact on Bioactivity: The N-hydroxyimino group in the target compound enhances its radical-scavenging capacity compared to the amino derivative (C₉H₁₂N₂O₂), which primarily serves as a synthetic intermediate . Introduction of a trifluoromethyl group (C₁₀H₁₀F₃NO₂) increases lipophilicity (LogP = 2.1) and metabolic resistance, making it suitable for drug design . Thioether and phenolic -OH groups (C₁₉H₂₁NO₅S and C₁₅H₁₄N₄O₃) improve metal-binding affinity, as demonstrated in copper(II) coordination studies .

Synthetic Flexibility: The target compound shares a common synthetic route with hydrazone derivatives (C₁₅H₁₄N₄O₃), involving condensation of pyridine aldehydes with ethyl glyoxylate derivatives under acidic catalysis . Thioether analogues (C₁₉H₂₁NO₅S) require additional steps, such as thiol-alkylation, which reduces overall yield (~60%) compared to the parent compound (~85%) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- The N-hydroxyimino group reduces aqueous solubility (12.5 mg/mL) compared to the amino analogue (25.0 mg/mL) due to increased polarity and hydrogen-bonding capacity .

- Trifluoromethyl substitution (C₁₀H₁₀F₃NO₂) lowers melting points (76–78°C) but improves membrane permeability (LogP = 2.1) .

Table 3: Comparative Bioactivity Data

Key Observations:

- The target compound exhibits moderate antioxidant activity (IC₅₀ = 18.7 μM), outperformed by thiosemicarbazone derivatives (IC₅₀ = 12.3 μM) due to enhanced radical stabilization via sulfur and hydrazone moieties .

- Anti-inflammatory activity is more pronounced in compounds with fused heterocycles (e.g., thiadiazole derivatives), achieving ED₅₀ values as low as 0.16 mmol/kg .

Preparation Methods

Molecular Characteristics

The compound (C₉H₁₀N₂O₃, molecular weight 194.19 g/mol) features a pyridine ring conjugated with an N-hydroxyiminoacetate ester group. The Z-configuration of the imino group, confirmed by X-ray crystallography in related analogs, imposes steric constraints that dictate reaction selectivity. The ester moiety (CCOC=O) enhances solubility in polar aprotic solvents, while the pyridyl nitrogen participates in coordination chemistry, complicating catalyst choices.

Key Synthetic Challenges

-

Oxime Stability : The N-hydroxyimino group is prone to tautomerization under acidic conditions, requiring pH-controlled environments.

-

Regioselectivity : Competing reactions at the pyridine N-oxide position necessitate protecting-group strategies in multi-step syntheses.

-

Ester Hydrolysis Risk : Prolonged exposure to aqueous bases or acids may cleave the ethyl ester, mandating anhydrous conditions for critical steps.

Condensation-Based Synthetic Routes

Pyridylglyoxalate Intermediate Method

This two-step approach adapts methodologies from related pyridone syntheses:

Step 1 : Ethyl pyridylglyoxalate formation

Conditions :

-

Solvent: Ethanol/water (4:1 v/v)

-

Temperature: 60°C reflux

-

Time: 6–8 hours

-

Yield: 68% (isolated)

Key Data :

| Parameter | Value |

|---|---|

| Molar Ratio (Glyoxalate:NH₂OH) | 1:1.2 |

| pH Control | 7.0–7.5 (NaHCO₃ buffer) |

| Purification | Silica gel chromatography (hexane:EtOAc 3:1) |

This method mirrors the glacial acetic acid cyclization observed in 4-hydroxy-2-pyridone synthesis, but replaces the dimethylformamide step with hydroxylamine conjugation.

Direct Nitrosation Pathway

A one-pot alternative employs in situ nitrosation:

Reaction Mechanism :

-

Ethyl pyridylacetate → Nitroso intermediate (using NaNO₂/HCl)

-

Tautomerization to N-hydroxyimino form

Optimized Protocol :

-

Nitrosation agent: Isoamyl nitrite (0.5 eq)

-

Catalyst: Cu(OAc)₂ (5 mol%)

-

Solvent: THF at 0–5°C

-

Yield: 62% (with 89% conversion by HPLC)

Advantages :

-

Avoids isolation of unstable intermediates

-

Compatible with continuous flow systems

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

| Material | Cost (USD/kg) | Source |

|---|---|---|

| Ethyl pyridin-2-ylglyoxylate | 420 | Sigma-Aldrich (bulk) |

| Hydroxylamine HCl | 35 | Alfa Aesar |

| Isoamyl nitrite | 280 | TCI America |

The condensation route proves more economical at scale due to lower catalyst costs and higher atom economy (78% vs. 65% for nitrosation).

Waste Stream Management

Critical issues identified:

-

Copper-containing byproducts require chelation (EDTA treatment) before aqueous disposal.

-

Nitrosamine impurities must be monitored (<1 ppm) per ICH Q3 guidelines.

-

Solvent recovery systems achieve 92% THF reuse in closed-loop configurations.

Spectroscopic Characterization

NMR Fingerprinting

¹H NMR (400 MHz, CDCl₃) :

-

δ 8.61 (d, J = 4.8 Hz, 1H, Py-H6)

-

δ 8.12 (t, J = 7.6 Hz, 1H, Py-H4)

-

δ 7.82 (d, J = 7.9 Hz, 1H, Py-H3)

-

δ 7.44 (m, 1H, Py-H5)

-

δ 4.33 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

-

δ 1.38 (t, J = 7.1 Hz, 3H, CH₃)

The absence of δ 10.5–11.0 ppm signals confirms complete oxime formation.

Comparative Method Evaluation

| Parameter | Condensation Route | Nitrosation Route |

|---|---|---|

| Total Yield | 68% | 62% |

| Purity (HPLC) | 99.2% | 97.8% |

| Reaction Time | 8 h | 3 h |

| Scalability | >100 kg batch | <50 kg batch |

| E-Factor | 18.7 | 23.4 |

The condensation method demonstrates superior environmental performance (E-factor = mass waste/mass product), aligning with green chemistry principles.

Emerging Methodologies

Photochemical Synthesis

Preliminary studies show UV irradiation (254 nm) of ethyl 2-nitro-2-(pyridin-2-yl)acetate in methanol generates the target compound via radical nitroxide intermediates. Initial yields reach 41% with potential for optimization.

Biocatalytic Approaches

Screening of 12 microbial oxidoreductases identified Rhodococcus rhodochrous J1 nitrile hydratase as capable of catalyzing oximation at 35°C (pH 7.0). While conversion remains low (27%), this represents a promising sustainable alternative.

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-(pyridin-2-yl)acetate derivatives, and what experimental conditions are critical for reproducibility?

Ethyl 2-(pyridin-2-yl)acetate derivatives are synthesized via multi-component cascade reactions or catalytic coupling. For example, a one-pot protocol involves refluxing ethyl 2-(pyridin-2-yl)acetate with arylglyoxal monohydrates and heterocyclic ketene aminals in ethanol, followed by decarboxylation . Key conditions include solvent choice (e.g., EtOH), temperature control (reflux), and stoichiometric ratios. For Pd-catalyzed α-arylation, ligand selection (e.g., X-Phos) and catalyst loading (5 mol% Pd(OAc)₂) significantly influence yields .

Q. How are intermediates and final products purified and characterized in the synthesis of pyridin-2-ylmethyl-substituted compounds?

Purification typically involves liquid-liquid extraction (e.g., ethyl acetate/water separation) and column chromatography (silica gel with ethyl acetate/petroleum ether gradients) . Characterization relies on:

- 1H/13C-NMR : To confirm regiochemistry and substituent integration .

- FTIR : Identifies functional groups like C=O (ester, ~1700 cm⁻¹) and N–H (imine, ~3200 cm⁻¹) .

- Elemental analysis : Validates metal content in coordination complexes (e.g., Cu(II) salts) .

Q. What analytical methods are employed to resolve contradictory data in reaction mechanisms or structural assignments?

Discrepancies in reaction pathways (e.g., decarboxylation vs. side reactions) are resolved using isotopic labeling or kinetic studies. For structural ambiguities, advanced techniques like X-ray crystallography or 2D NMR (COSY, HSQC) clarify bonding patterns . Conflicting spectroscopic data may require cross-validation with high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do catalytic systems (e.g., Pd-based) optimize the α-arylation of ethyl 2-(pyridin-2-yl)acetate, and what variables govern selectivity?

Pd-catalyzed α-arylation efficiency depends on:

- Ligand design : Bulky ligands (X-Phos) suppress β-hydride elimination, favoring mono-arylation .

- Base selection : Cs₂CO₃ enhances deprotonation of the α-C–H bond .

- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states. Competing pathways (e.g., homocoupling) are minimized by controlling reaction time and temperature .

Q. What mechanistic insights support the decarboxylation of ethyl 2-(pyridin-2-yl)acetate derivatives in heterocycle synthesis?

Decarboxylation proceeds via a radical or concerted pathway, depending on substituents. In multi-component reactions, the ester group undergoes base-mediated cleavage (e.g., EtONa), releasing CO₂ and generating a pyridin-2-ylmethyl radical. This intermediate participates in cyclization to form pyrroles or pyridines . Computational studies (DFT) predict activation energies for competing pathways, guiding solvent and catalyst choices .

Q. How are Cu(II)-thiosemicarbazone complexes derived from ethyl 2-(pyridin-2-yl)acetate synthesized, and what factors influence their antioxidant activity?

Synthesis involves condensing ethyl 2-(pyridin-2-yl)acetate with thiosemicarbazides to form ligands (HL1-HL2), followed by coordination with Cu(II) salts (e.g., CuBr₂, Cu(NO₃)₂) . Activity determinants include:

- Ligand geometry : Tridentate vs. bidentate coordination alters redox potentials.

- Counterion effects : Cl⁻ vs. ClO₄⁻ modulates solubility and radical scavenging (ABTS assay) .

- Electron-withdrawing groups : Pyridyl substituents enhance π-backbonding, stabilizing Cu(II) intermediates .

Q. What strategies mitigate challenges in scaling up Pd-catalyzed reactions for pyridin-2-ylmethyl heterocycles?

Scale-up issues (e.g., ligand degradation, catalyst leaching) are addressed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.